molecular formula C18H18N2O2 B14538172 5-(4-Ethylphenyl)-3-methyl-5-phenylimidazolidine-2,4-dione CAS No. 62024-28-6

5-(4-Ethylphenyl)-3-methyl-5-phenylimidazolidine-2,4-dione

Cat. No.: B14538172
CAS No.: 62024-28-6
M. Wt: 294.3 g/mol
InChI Key: WKPKFRCNDGXKFF-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)-3-methyl-5-phenylimidazolidine-2,4-dione is a synthetic compound belonging to the class of imidazolidine derivatives. These compounds are known for their diverse therapeutic applications, particularly in the field of medicinal chemistry. The structure of this compound includes a phenyl group and an ethylphenyl group attached to an imidazolidine ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)-3-methyl-5-phenylimidazolidine-2,4-dione typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. One common method is the cyclization of N-phenylglycine with 4-ethylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)-3-methyl-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and ethylphenyl groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

    Oxidation: Formation of imidazolidine oxides.

    Reduction: Formation of imidazolidine alcohols.

    Substitution: Formation of halogenated imidazolidine derivatives.

Scientific Research Applications

5-(4-Ethylphenyl)-3-methyl-5-phenylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)-3-methyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects through the modulation of neurotransmitter receptors and ion channels, leading to changes in cellular signaling pathways. This results in its observed antinociceptive and anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

    Phenytoin: A well-known anticonvulsant with a similar imidazolidine structure.

    Ethylphenylhydantoin: Another imidazolidine derivative with comparable therapeutic applications.

Uniqueness

5-(4-Ethylphenyl)-3-methyl-5-phenylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and ethylphenyl groups contributes to its enhanced stability and efficacy in various applications.

Properties

CAS No.

62024-28-6

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

5-(4-ethylphenyl)-3-methyl-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C18H18N2O2/c1-3-13-9-11-15(12-10-13)18(14-7-5-4-6-8-14)16(21)20(2)17(22)19-18/h4-12H,3H2,1-2H3,(H,19,22)

InChI Key

WKPKFRCNDGXKFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C)C3=CC=CC=C3

Origin of Product

United States

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